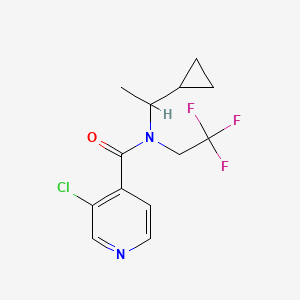![molecular formula C14H13Cl2NO2S B7580224 4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide](/img/structure/B7580224.png)
4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide, also known as CCMS or CCMS-1, is a sulfonamide compound that has been synthesized and studied for its potential use as a therapeutic agent. CCMS-1 has been found to have various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Wirkmechanismus
The exact mechanism of action of 4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide-1 is not fully understood, but it is believed to act through multiple pathways. This compound-1 has been found to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in several types of cancer cells. Inhibition of CAIX activity leads to a decrease in tumor growth and induction of apoptosis. This compound-1 has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), through the inhibition of nuclear factor-κB (NF-κB) signaling pathway. Inhibition of NF-κB signaling pathway leads to a reduction in inflammation and tissue damage. Additionally, this compound-1 has been found to disrupt the bacterial cell membrane and inhibit bacterial growth.
Biochemical and Physiological Effects:
This compound-1 has been found to have various biochemical and physiological effects. In animal models, this compound-1 has been shown to reduce tumor growth and induce apoptosis in cancer cells. This compound-1 has also been found to reduce inflammation and tissue damage in animal models of inflammatory diseases. Additionally, this compound-1 has been shown to have antimicrobial activity against several bacterial strains, including MRSA.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide-1 has several advantages for lab experiments, including its stability and ease of synthesis. This compound-1 is also relatively inexpensive compared to other anticancer and anti-inflammatory compounds. However, this compound-1 has several limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide-1. One potential direction is the development of this compound-1 derivatives with improved solubility and bioavailability. Another potential direction is the investigation of the synergistic effects of this compound-1 with other anticancer and anti-inflammatory compounds. Additionally, the potential use of this compound-1 as a therapeutic agent for infectious diseases, such as MRSA, should be further explored. Overall, the study of this compound-1 has the potential to lead to the development of new and effective therapeutic agents for various diseases.
Synthesemethoden
4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide-1 can be synthesized through a multi-step process involving the reaction of 3-methylbenzenesulfonyl chloride with 2-chlorobenzylamine, followed by chlorination with thionyl chloride and reaction with sodium hydroxide. The final product is obtained through recrystallization and purification.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide-1 has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and infectious diseases. Several studies have shown that this compound-1 exhibits anticancer activity by inducing apoptosis and inhibiting tumor growth in vitro and in vivo. This compound-1 has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing inflammation in animal models. Additionally, this compound-1 has been shown to have antimicrobial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
IUPAC Name |
4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-10-8-12(6-7-13(10)15)20(18,19)17-9-11-4-2-3-5-14(11)16/h2-8,17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNMGCBVSRDNSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-Chloropyridine-4-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7580141.png)
![3-[(3-Chloropyridine-4-carbonyl)amino]-2-phenylpropanoic acid](/img/structure/B7580143.png)
![Methyl 4-[(3-chloropyridine-4-carbonyl)amino]benzoate](/img/structure/B7580146.png)
![2-[(3-Chloropyridine-4-carbonyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7580152.png)
![4-[[(3-Chloropyridine-4-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7580165.png)

![7-(2,2,3,3-Tetramethylcyclopropanecarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7580187.png)
![3-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B7580192.png)
![3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7580198.png)
![3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide](/img/structure/B7580204.png)



![2,4-dichloro-5-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7580218.png)